molecular formula C15H20ClNO2 B1400201 2-(4-Ethylphenoxy)-N-(furan-2-ylmethyl)ethanaminehydrochloride CAS No. 1357252-37-9

2-(4-Ethylphenoxy)-N-(furan-2-ylmethyl)ethanaminehydrochloride

Cat. No.: B1400201
CAS No.: 1357252-37-9
M. Wt: 281.78 g/mol
InChI Key: VWHQDNADTPFOMB-UHFFFAOYSA-N
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Description

2-(4-Ethylphenoxy)-N-(furan-2-ylmethyl)ethanaminehydrochloride is a synthetic organic compound that belongs to the class of phenoxyamines. This compound is characterized by the presence of an ethylphenoxy group, a furylmethyl group, and an ethanamine backbone. It is commonly used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

2-(4-Ethylphenoxy)-N-(furan-2-ylmethyl)ethanaminehydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenoxy)-N-(furan-2-ylmethyl)ethanaminehydrochloride typically involves the following steps:

    Formation of the Ethylphenoxy Intermediate: The initial step involves the reaction of 4-ethylphenol with an appropriate halogenating agent to form 4-ethylphenoxy halide.

    Nucleophilic Substitution: The 4-ethylphenoxy halide is then reacted with 2-furylmethylamine under nucleophilic substitution conditions to form the desired ethanamine derivative.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenoxy)-N-(furan-2-ylmethyl)ethanaminehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted ethanamine derivatives.

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenoxy)-N-(furan-2-ylmethyl)ethanaminehydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenoxy)-N-(2-furylmethyl)-1-ethanamine hydrochloride
  • 2-(4-Chlorophenoxy)-N-(2-furylmethyl)-1-ethanamine hydrochloride
  • 2-(4-Bromophenoxy)-N-(2-furylmethyl)-1-ethanamine hydrochloride

Uniqueness

2-(4-Ethylphenoxy)-N-(furan-2-ylmethyl)ethanaminehydrochloride is unique due to the presence of the ethyl group on the phenoxy ring, which may influence its chemical reactivity and biological activity compared to similar compounds with different substituents.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Properties

IUPAC Name

2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2.ClH/c1-2-13-5-7-14(8-6-13)18-11-9-16-12-15-4-3-10-17-15;/h3-8,10,16H,2,9,11-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHQDNADTPFOMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCNCC2=CC=CO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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